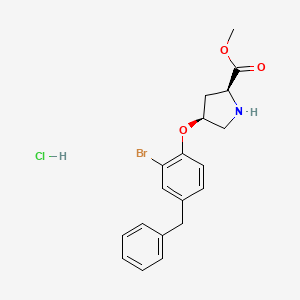

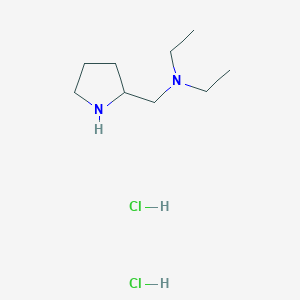

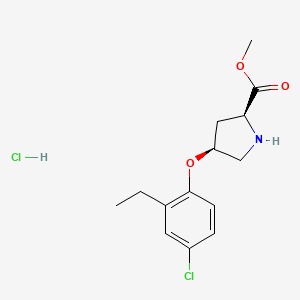

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride

Overview

Description

Scientific Research Applications

Receptor Imaging in Thoracic PET Scans

Positron emission tomography (PET) imaging of receptors in the heart and lung sympathetic and parasympathetic systems highlights the use of potent PET radioligands, such as [11C]GB67, for alpha-adrenoceptor imaging. These advancements in receptor-specific PET imaging facilitate quantitative measurements of receptor densities in human tissues, contributing to a better understanding of cardiovascular and pulmonary receptor function and potential therapeutic targets (Elsinga, van Waarde, & Vaalburg, 2004).

Antimicrobial Activity of Cyclohexane Derivatives

A series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, synthesized through reactions involving piperidine, exhibited notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains, highlighting the versatility of cyclohexane derivatives in pharmaceutical research (Gein et al., 2007).

Anticonvulsant Activity Based on Piperidinecarboxylic Acid

Analogues based on N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and N-(alpha-methylbenzyl)-2-piperidinecarboxamide were synthesized and evaluated for their anticonvulsant properties. Substitutions on the piperidine ring and modifications to the carboxamide group have demonstrated varied impacts on anticonvulsant activity, offering insights into the structural requirements for enhanced efficacy and reduced neurotoxicity in anticonvulsant drug design (Ho, Crider, & Stables, 2001).

CCR5 Receptor Antagonism for HIV Entry Inhibition

Research on the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, illustrates the complex interplay between drug molecules and receptor sites. This work underscores the potential of targeting specific receptor subtypes for therapeutic intervention in HIV infection, with allosteric antagonism offering a promising strategy for overcoming viral resistance (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Synthesis and Antihelminthic Activity

The synthesis of cyclohexane derivatives with embedded piperidine has shown significant antihelminthic and insecticidal activities, surpassing established treatments like Pyrantel. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications for controlling parasitic infections and pests (Surikova et al., 2017).

properties

IUPAC Name |

N-cyclohexyl-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJYRYIWZQSGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

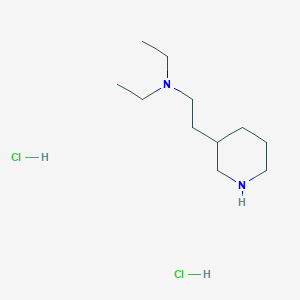

![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)

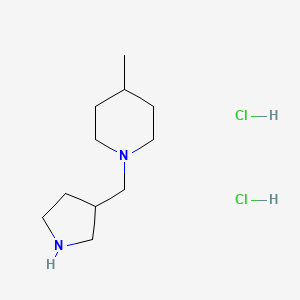

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)

![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)